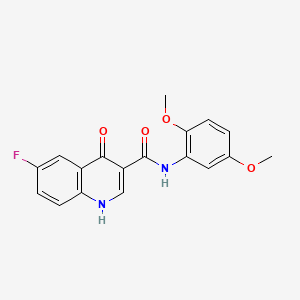

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

CAS No.: 951926-13-9

Cat. No.: VC4569385

Molecular Formula: C18H15FN2O4

Molecular Weight: 342.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951926-13-9 |

|---|---|

| Molecular Formula | C18H15FN2O4 |

| Molecular Weight | 342.326 |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |

| Standard InChI Key | TXEMTMYZFOAILB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) with three key substituents:

-

Fluorine at position 6, enhancing lipophilicity and metabolic stability .

-

Hydroxyl group at position 4, contributing to hydrogen bonding and solubility .

-

N-(2,5-Dimethoxyphenyl)carboxamide at position 3, enabling π-π stacking and hydrophobic interactions with biological targets .

The methoxy groups on the phenyl ring (2,5 positions) further modulate electronic effects and steric bulk, influencing receptor binding .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 342.3 g/mol | |

| LogP (Predicted) | 2.8 | |

| Hydrogen Bond Donors | 2 (OH and NH) | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Quinoline Core Formation: Starting from anthranilic acid derivatives, cyclization via the Conrad-Limpach reaction yields 4-hydroxyquinoline intermediates .

-

Fluorine Introduction: Electrophilic fluorination at position 6 using Selectfluor® or similar agents .

-

Carboxamide Coupling: Reaction of the quinoline-3-carboxylic acid with 2,5-dimethoxyaniline using coupling agents like HOBt/EDCI .

Table 2: Representative Synthesis Protocol

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Cyclization | Dowtherm A, reflux | 75–85% | |

| 2 | Fluorination | Selectfluor®, DMF, 80°C | 60–70% | |

| 3 | Amide Formation | HOBt, EDCI, DCM, rt | 50–60% |

Structural Modifications

-

Methoxy Group Positioning: Analogues with 3,4-dimethoxyphenyl substituents ( ) show enhanced antibacterial activity compared to 2,5-isomers, likely due to improved target binding .

-

Fluorine Replacement: Substituting fluorine with chlorine (e.g., 8-chloro analogues ) reduces anticancer efficacy, underscoring fluorine’s role in electronic effects .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 2–8 µg/mL . Its mechanism involves:

-

Topoisomerase IV Inhibition: Disruption of DNA replication via interaction with the enzyme’s ATP-binding domain .

-

Cell Membrane Disruption: Hydrophobic interactions with lipid bilayers, evidenced by leakage of cytoplasmic content.

Table 3: Antimicrobial Activity Profile

| Strain | MIC (µg/mL) | Mechanism | Source |

|---|---|---|---|

| MRSA (ATCC 43300) | 4 | Topoisomerase IV inhibition | |

| VRE (ATCC 51299) | 8 | Membrane disruption |

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

Key SAR Insights:

-

Methoxy Positioning: 3,4-Dimethoxy analogues ( ) show superior antibacterial activity due to enhanced target affinity.

-

Halogen Effects: Fluorine at position 6 is critical for anticancer activity; chlorine substitution diminishes potency .

Future Directions and Clinical Relevance

Therapeutic Applications

-

Antimicrobial Drug Development: Priority for MRSA/VRE-targeted therapies .

-

Adjuvant Cancer Therapy: Synergy with cisplatin in PI3Kα-overexpressing tumors .

Research Gaps

-

In Vivo Efficacy: Limited data on tumor regression in animal models.

-

Resistance Mechanisms: Unclear if bacterial efflux pumps affect long-term utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume